molecular formula C23H26N4O4S B2865156 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 898444-72-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2865156
CAS RN: 898444-72-9
M. Wt: 454.55
InChI Key: KJFRPZGGNYMADS-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties, and it’s often used in the development of new drugs . Piperidine is a heterocyclic organic compound that’s often used as a building block in the synthesis of organic compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives that have nitrogen-containing functionality . One common method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It’s also known as 1,3-diazole .

Scientific Research Applications

Antimicrobial Activity

The benzimidazole moiety is recognized for its antimicrobial properties. Research has shown that derivatives of benzimidazole, such as the compound , are effective against various strains of microorganisms . These compounds can be synthesized and tested for their efficacy in inhibiting the growth of bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents.

Antitumor Potential

Imidazole-containing compounds, which include benzimidazole derivatives, have been evaluated for their antitumor potential . These compounds can be synthesized and tested against different cancer cell lines to assess their efficacy in inhibiting tumor growth. The therapeutic potential of these compounds is significant, given the urgent need for more effective cancer treatments.

Anti-inflammatory Properties

Benzimidazole derivatives have been documented to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs, which could be beneficial for treating various inflammatory diseases, including arthritis and other chronic conditions.

Proton Pump Inhibitory Effect

Some benzimidazole derivatives are known to act as proton pump inhibitors . This application is crucial in the treatment of gastrointestinal diseases such as peptic ulcers and gastroesophageal reflux disease (GERD), where reducing stomach acid production is necessary for healing and symptom relief.

Anthelmintic Activity

Compounds with a benzimidazole nucleus have been used as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body . This application is vital for addressing parasitic infections, which are a major health concern in many parts of the world.

Antiviral and Antifungal Effects

Benzimidazole derivatives have shown potential as antiviral and antifungal agents . This is particularly relevant in the context of emerging viral diseases and the increasing problem of antifungal resistance. Developing new drugs in this category is essential for enhancing our arsenal against infectious diseases.

Ulcerogenic Activity

While benzimidazole derivatives are generally explored for their therapeutic benefits, it’s important to note that they can also have ulcerogenic effects, meaning they could potentially cause ulcers . This underscores the importance of careful pharmacological evaluation and drug design to minimize adverse effects while maximizing therapeutic efficacy.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that compounds containing a benzimidazole nucleus, like this one, have been extensively utilized as a drug scaffold in medicinal chemistry . They have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Biochemical Pathways

Benzimidazole derivatives, which this compound is a part of, are known to interact with proteins and enzymes . This interaction can lead to changes in various biochemical pathways, resulting in their wide-ranging biological activity .

Pharmacokinetics

The compound’s molecular weight is 54763, and it has a logP value of 30944 , which can provide some insights into its pharmacokinetic properties. The logP value suggests that the compound is moderately lipophilic, which could influence its absorption and distribution within the body.

Result of Action

Compounds with a benzimidazole nucleus have been reported to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These effects could be a result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c28-23(18-5-7-19(8-6-18)32(29,30)27-13-15-31-16-14-27)26-11-9-17(10-12-26)22-24-20-3-1-2-4-21(20)25-22/h1-8,17H,9-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFRPZGGNYMADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

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